molecular formula C9H8FNO B1296656 2-(5-Fluoro-2-methoxyphenyl)acetonitrile CAS No. 501008-41-9

2-(5-Fluoro-2-methoxyphenyl)acetonitrile

Cat. No.: B1296656
CAS No.: 501008-41-9
M. Wt: 165.16 g/mol
InChI Key: BHJFTJPFOVONOM-UHFFFAOYSA-N
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Description

2-(5-Fluoro-2-methoxyphenyl)acetonitrile is an organic compound with the molecular formula C9H8FNO It is a derivative of acetonitrile, featuring a fluorine and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Fluoro-2-methoxyphenyl)acetonitrile typically involves the reaction of 5-fluoro-2-methoxybenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with a nitrile group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(5-Fluoro-2-methoxyphenyl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitrile group can be reduced to form the corresponding amine.

    Substitution: The fluorine and methoxy groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) can be used.

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) can be used under appropriate conditions.

Major Products:

    Oxidation: 2-(5-Fluoro-2-methoxyphenyl)acetic acid.

    Reduction: 2-(5-Fluoro-2-methoxyphenyl)ethylamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(5-Fluoro-2-methoxyphenyl)acetonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-2-methoxyphenyl)acetonitrile depends on its specific application. In drug development, it may act as a precursor to active pharmaceutical ingredients that target specific molecular pathways. The fluorine and methoxy groups can influence the compound’s binding affinity and selectivity for certain biological targets, such as enzymes or receptors.

Comparison with Similar Compounds

  • 2-(5-Fluoro-2-methoxyphenyl)acetic acid
  • 2-(5-Fluoro-2-methoxyphenyl)ethylamine
  • 2-(5-Fluoro-2-methoxyphenyl)benzene

Comparison:

    2-(5-Fluoro-2-methoxyphenyl)acetic acid: This compound has a carboxylic acid group instead of a nitrile group, which can affect its reactivity and solubility.

    2-(5-Fluoro-2-methoxyphenyl)ethylamine: This compound has an amine group instead of a nitrile group, which can influence its basicity and potential biological activity.

    2-(5-Fluoro-2-methoxyphenyl)benzene:

2-(5-Fluoro-2-methoxyphenyl)acetonitrile stands out due to its unique combination of functional groups, which provide a balance of reactivity and stability, making it a valuable compound in various fields of research.

Properties

IUPAC Name

2-(5-fluoro-2-methoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c1-12-9-3-2-8(10)6-7(9)4-5-11/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJFTJPFOVONOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50307213
Record name 2-(5-fluoro-2-methoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50307213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501008-41-9
Record name 5-Fluoro-2-methoxybenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=501008-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-fluoro-2-methoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50307213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(5-fluoro-2-methoxyphenyl)acetonitrile
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